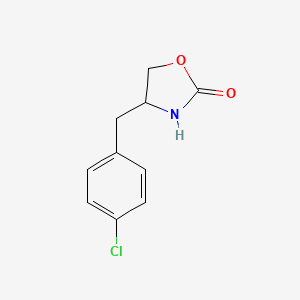

4-(4-Chlorobenzyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLCPTLSRQBDJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathway Elucidation

Probing Reaction Mechanisms in Oxazolidin-2-one Synthesis

The formation of the oxazolidinone ring can be achieved through several synthetic routes, each with distinct mechanistic pathways. Probing these mechanisms involves identifying key intermediates and transition states to understand how reactants are converted into the final product.

One prominent pathway involves the intramolecular cyclization of β-hydroxy carbamates or related precursors . A well-documented approach is the combination of an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. mdpi.com In this sequence, a β-hydroxy carbonyl compound is converted into an acyl azide intermediate. This intermediate then undergoes a Curtius rearrangement to form an isocyanate, which is trapped intramolecularly by the adjacent hydroxyl group to yield the 4,5-disubstituted oxazolidin-2-one. mdpi.comnih.gov

Another significant mechanistic route starts from chiral aziridines . The reaction can be initiated by the acylation of the aziridine nitrogen, which forms an activated aziridinium species. This intermediate then undergoes regioselective ring-opening by a nucleophile, followed by intramolecular cyclization to furnish the oxazolidinone ring. bioorg.org This method offers excellent control over the stereochemistry at the C-5 position, which is dictated by the configuration of the starting aziridine. bioorg.org

Computational studies have also shed light on the mechanism of oxazolidinone formation from epoxides and isocyanates. Quantum chemical calculations suggest an asynchronous concerted pathway . beilstein-journals.org In this mechanism, the ring-opening of the epoxide, the nucleophilic attack of the isocyanate nitrogen, and the attack of the epoxide oxygen on the isocyanate carbon occur simultaneously but not to the same extent in the transition state. beilstein-journals.org

Finally, a less common but mechanistically interesting pathway involves the reaction of primary amines with carbonate salts and halomethyloxiranes. A proposed mechanism suggests the formation of an oxazinanone intermediate, which proceeds through a bicyclo[2.2.1] intermediate before rearranging to the final oxazolidinone product. nih.gov These varied mechanisms provide chemists with multiple strategies for synthesizing substituted oxazolidinones, with the choice of pathway often depending on the desired substitution pattern and stereochemistry.

Analysis of Transition States and Intermediates for Stereochemical Outcomes

The stereochemistry of 4-(4-chlorobenzyl)oxazolidin-2-one is determined during the ring-forming step, and its outcome is governed by the relative energies of various transition states. The analysis of these transition states and the intermediates leading to them is fundamental to achieving high diastereoselectivity and enantioselectivity.

In syntheses starting from chiral precursors, such as enantiomerically pure aziridines, the absolute configuration of the final product is often directly controlled by the starting material. The intramolecular cyclization proceeds with retention of configuration, meaning the stereochemistry at C-2 of the aziridine dictates the stereochemistry at C-5 of the oxazolidinone. bioorg.org

For reactions involving the cyclization of acyclic precursors, such as those formed during aldol additions, the stereochemical outcome is determined in the C-C bond-forming step. Theoretical studies using density functional theory (DFT) have been employed to analyze the transition states of organocatalytic cascade reactions that produce oxazolidinones. These studies show that the rate- and stereoselectivity-determining step is the initial addition reaction, for example, the addition of a sulfur ylide to a nitro-olefin. acs.org The reaction proceeds through competing transition states, and the observed high diastereoselectivity arises from a significant energy difference between the pathways leading to the cis and trans products. acs.org

Computational models have identified specific transition states, such as a four-membered ring transition state in the reaction of epoxides with chlorosulfonyl isocyanate, which has an energy barrier of 23.5 kcal/mol. beilstein-journals.org The geometry of these transition states, including bond lengths and angles, determines the stereochemical course of the reaction. For instance, in the formation of oxazolidinone intermediates from an epoxide, the nucleophilic attack of the nitrogen can occur at either the C1 or C2 position of the epoxide. The transition state corresponding to the attack at C2 (TS1) can be significantly lower in energy (by 17.4 kcal/mol in the gas phase and 26.7 kcal/mol in DCM solvent) than the attack at C1 (TS1'), leading to high regioselectivity and, consequently, stereoselectivity. beilstein-journals.org

Kinetic and Thermodynamic Aspects Governing Oxazolidinone Formation

The formation of the oxazolidinone ring is subject to both kinetic and thermodynamic control, which can be influenced by reaction conditions such as temperature, pressure, and catalyst choice.

Thermodynamically, the formation of the five-membered oxazolidinone ring is generally favorable. However, certain synthetic routes, particularly those utilizing carbon dioxide (CO₂) as a C1 source, face significant thermodynamic hurdles. CO₂ is a highly stable molecule, and its incorporation into organic substrates often requires overcoming a substantial energy barrier, necessitating harsh reaction conditions or highly efficient catalysts. researchgate.net

Kinetically, the rate of oxazolidinone formation can vary widely depending on the chosen mechanism and reaction conditions. For example, kinetic studies on the ring-opening of related oxazolinone compounds show that the reaction is often entropy-controlled, indicating that solute-solvent interactions play a crucial role in determining the reaction rate. researchgate.net The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insight into the energy requirements and molecular ordering of the transition state. Kinetic evidence has been pivotal in confirming the formation of oxazolidinones as key intermediates in the stereogenic step of certain proline-catalyzed reactions. nih.gov

| Factor | Kinetic Aspect (Rate) | Thermodynamic Aspect (Equilibrium) |

|---|---|---|

| Activation Energy (Ea) | High Ea leads to a slow reaction. Catalysts lower Ea to increase the rate. High temperatures are often needed to overcome this barrier. mdpi.comnih.gov | Does not affect the final equilibrium position but determines if the equilibrium can be reached in a practical timeframe. |

| Reaction Temperature | Higher temperatures generally increase the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. | Can shift the equilibrium position. For exothermic reactions, lower temperatures favor the product. For endothermic reactions, higher temperatures favor the product. |

| CO₂ Utilization | The kinetic inertness of CO₂ often results in slow reaction rates. | Reactions are often thermodynamically unfavorable due to the high stability of CO₂. researchgate.net |

| Solvent Interactions | Solvent polarity and coordinating ability can stabilize or destabilize the transition state, affecting the rate. The reaction is often entropy-controlled. researchgate.net | Solvation can affect the relative stability of reactants and products, thus shifting the equilibrium. |

Solvent Effects and Reaction Catalysis in Oxazolidinone Chemistry

The choice of solvent and catalyst is paramount in directing the synthesis of oxazolidinones, profoundly impacting reaction rates, yields, and stereoselectivity.

Solvent Effects: The solvent can influence the reaction pathway by stabilizing intermediates and transition states. In the synthesis of 4,5-disubstituted oxazolidin-2-ones via the Curtius rearrangement, an optimization study revealed that tetrahydrofuran (THF) was the superior solvent compared to toluene, acetonitrile (MeCN), and dimethylformamide (DMF), leading to the desired product in superb conversion (89%). nih.gov Conversely, when using sodium azide (NaN₃) as the azide source, the reaction proved ineffective in solvents like DMF, MeCN, and acetone. nih.gov This highlights the critical role of the solvent in facilitating a specific mechanistic pathway. Furthermore, studies on the ring-opening of oxazolinones have shown a linear correlation between the logarithm of the rate constant and solvent polarity parameters, indicating that the solvent directly participates in the stabilization of the transition state. researchgate.net

Reaction Catalysis: A wide array of catalysts has been developed to improve the efficiency and selectivity of oxazolidinone synthesis. These can be broadly categorized into metal-based catalysts, organocatalysts, and ionic liquids.

Metal Catalysis: Palladium catalysts are effective for the N-arylation of 2-oxazolidinones. organic-chemistry.org Aluminum-based catalysts have been used for the cycloaddition of CO₂ to aziridines under solvent-free conditions. nih.gov

Organocatalysis: Chiral organocatalysts, such as those based on thiourea and N,N-dimethylaminopyridine (DMAP), have been used to achieve high diastereoselectivity in cascade reactions forming oxazolidinones. acs.org Theoretical studies indicate that DMAP acts as a nucleophilic catalyst, forming a key acetylpyridinium intermediate that facilitates the reaction. acs.org

Ionic Liquids and Other Catalysts: Tetraarylphosphonium salts have been shown to catalyze the coupling of isocyanates and epoxides. organic-chemistry.org In some cases, reactions can be performed under solvent-free conditions, which is highly desirable from a green chemistry perspective. nih.gov For instance, amine-functionalized MCM-41 has been used as an efficient catalyst for coupling CO₂ with aziridines under mild, metal-free, and solvent-free conditions. nih.gov

The table below summarizes the impact of various solvents and catalysts on oxazolidinone synthesis.

| Catalyst/Solvent | Reaction Type | Effect/Observation | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Asymmetric Aldol/Curtius Rearrangement | Optimal solvent, leading to 89% conversion. | nih.gov |

| Toluene, MeCN, DMF | Asymmetric Aldol/Curtius Rearrangement | Less effective than THF, resulting in lower conversions. | nih.gov |

| DMF, MeCN, Acetone | Azidation with NaN₃ | Reaction proved ineffective in these solvents. | nih.gov |

| Palladium Complexes | N-arylation | Effectively catalyzes the coupling of aryl bromides with 2-oxazolidinones. | organic-chemistry.org |

| Amine-functionalized MCM-41 | CO₂ fixation with aziridines | Efficient catalysis under metal-free and solvent-free conditions. | nih.gov |

| Thiourea/DMAP | Cascade reaction of sulfur ylides and nitro-olefins | High diastereoselectivity (>95:5). DMAP acts as a nucleophilic catalyst. | acs.org |

| Tetraarylphosphonium salts | Coupling of isocyanates and epoxides | Provides a range of oxazolidinones, including enantioenriched products. | organic-chemistry.org |

Computational Chemistry and Molecular Modeling Studies of 4 4 Chlorobenzyl Oxazolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering unique advantages in the study of oxazolidinone systems.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. It is frequently employed to analyze the structure, stability, and reactivity of heterocyclic compounds like oxazolidinones. nih.govnih.gov For 4-(4-chlorobenzyl)oxazolidin-2-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate key aspects of its molecular geometry and electronic distribution. nih.gov

Studies on related oxazolidinone derivatives have shown that DFT is effective in optimizing molecular structures, which can then be compared with experimental data from techniques like X-ray crystallography. nih.gov Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher polarizability and greater reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In 4-(4-chlorobenzyl)oxazolidin-2-one, the electronegative oxygen and nitrogen atoms of the oxazolidinone ring are expected to be regions of negative potential (nucleophilic sites), while hydrogen atoms are typically areas of positive potential (electrophilic sites). Global reactivity descriptors, which provide quantitative measures of chemical reactivity, can also be calculated.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for an Oxazolidinone Scaffold

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.44 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.02 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 3.42 eV |

| Ionization Potential (I) | Energy required to remove an electron | 5.44 eV |

| Electron Affinity (A) | Energy released when an electron is added | 2.02 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.73 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.71 eV |

| Chemical Softness (S) | Reciprocal of hardness | 0.58 eV-1 |

Note: The values in this table are illustrative, based on published data for structurally related oxazolidinone derivatives, to demonstrate the type of information generated from DFT studies. nih.gov

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (e.g., MP2, MP4) are used to incorporate electron correlation effects, providing more precise energy calculations. nih.gov

In the context of oxazolidinone research, ab initio methods have been applied to study the relative stabilities of different tautomers and the energy barriers for proton transfer. nih.gov For 4-(4-chlorobenzyl)oxazolidin-2-one, these methods could be used to investigate potential reaction mechanisms, such as the opening of the oxazolidinone ring, or to accurately calculate the energetics of intermolecular interactions. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), allows for the study of these properties in a more realistic chemical environment. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment. nih.gov

Theoretical Predictions of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry is a valuable tool for predicting the outcome of chemical reactions, including their reactivity, regioselectivity, and stereoselectivity. rsc.org For 4-(4-chlorobenzyl)oxazolidin-2-one, which is a chiral auxiliary, predicting the stereochemical outcome of reactions is particularly important.

DFT calculations can be used to model the transition states of potential reaction pathways. researchgate.net The relative energies of these transition states determine the preferred pathway and, consequently, the major product. For instance, in an N-acylation or N-alkylation reaction at the oxazolidinone nitrogen, computational models can predict whether the reaction will proceed and what the activation energy barrier will be.

Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can predict the most reactive sites within the molecule. nih.gov These calculations can pinpoint which atoms are most susceptible to nucleophilic or electrophilic attack, thereby predicting the regioselectivity of a reaction. For example, these tools can help determine whether a reagent will react at the oxazolidinone nitrogen, a carbonyl oxygen, or the chlorophenyl ring. nih.gov

Computational Design and Screening of Oxazolidinone Derivatives

A significant application of computational modeling is in the rational design and virtual screening of new molecules with desired biological activities. researchgate.net The 4-(4-chlorobenzyl)oxazolidin-2-one scaffold can serve as a starting point for designing novel derivatives. Computational techniques allow for the in silico evaluation of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.govjcchems.com

Molecular docking is a key technique used in this process. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Using a known protein target, virtual libraries of derivatives based on the 4-(4-chlorobenzyl)oxazolidin-2-one core can be docked into the active site. The binding affinity is then estimated using scoring functions, which rank the compounds based on their predicted potency. flinders.edu.au This approach has been successfully used to identify novel oxazolidinone-based enzyme inhibitors. nih.govnovartis.com

Further modifications to the scaffold, such as altering the substitution pattern on the phenyl ring or modifying the oxazolidinone core, can be explored computationally. rsc.org By systematically changing functional groups, researchers can perform a virtual structure-activity relationship (SAR) study to identify key molecular features that enhance binding and activity.

Table 2: General Workflow for Virtual Screening of Oxazolidinone Derivatives

| Step | Description | Computational Tool/Method |

|---|---|---|

| 1. Target Preparation | A 3D structure of the biological target (e.g., an enzyme or receptor) is obtained and prepared for docking. | Protein Data Bank (PDB), Molecular modeling software |

| 2. Ligand Library Generation | A virtual library of derivatives based on the 4-(4-chlorobenzyl)oxazolidin-2-one scaffold is created. | Chemical drawing software, library enumeration tools |

| 3. Molecular Docking | The ligand library is docked into the active site of the prepared target. | Docking programs (e.g., AutoDock, DOCK 6) |

| 4. Scoring and Ranking | Docked poses are scored based on predicted binding affinity, and compounds are ranked. | Scoring functions within docking software |

| 5. Post-processing/Filtering | Top-ranked compounds are filtered based on drug-likeness properties (e.g., Lipinski's Rule of Five) and predicted ADMET profiles. | ADMET prediction software |

Advanced Structural Characterization and Analysis of 4 4 Chlorobenzyl Oxazolidin 2 One Derivatives

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography stands as a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules like 4-(4-chlorobenzyl)oxazolidin-2-one derivatives. purechemistry.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be constructed, revealing the precise spatial arrangement of atoms. purechemistry.org

Single Crystal X-ray Diffraction and Structural Elucidation

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of crystalline solids, including the absolute configuration of chiral centers. purechemistry.orgnih.govresearchgate.net For derivatives of 4-(4-chlorobenzyl)oxazolidin-2-one, obtaining a suitable single crystal is the first critical step. researchgate.net The analysis of the diffraction data allows for the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. researchgate.net

In a study on the closely related compound, (S)-4-(4-aminobenzyl)oxazolidin-2-one (ABO), X-ray diffraction analysis confirmed its orthorhombic crystal system and provided exact geometrical parameters. researchgate.netnih.gov This type of analysis is crucial for validating the structures proposed by other spectroscopic means and for understanding the subtle conformational preferences of the oxazolidinone ring and its substituents. The determination of the absolute structure often involves the calculation of the Flack parameter, which should refine to a value near zero for the correct enantiomer. nih.govresearchgate.net This method is most effective when the molecule contains atoms heavier than oxygen, making the chlorine atom in 4-(4-chlorobenzyl)oxazolidin-2-one a useful anomalous scatterer. researchgate.net

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules arrange themselves within a crystal lattice, a phenomenon known as crystal packing. rsc.orgrochester.edu This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. rsc.orgrochester.edu

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. nih.gov For 4-(4-chlorobenzyl)oxazolidin-2-one derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.netnih.govnih.gov

In the ¹H NMR spectrum, the protons of the oxazolidinone ring typically appear as a set of coupled multiplets in the range of approximately 3.5 to 5.0 ppm. The proton at the chiral center (C4) would give a distinct signal, with its chemical shift and coupling constants providing information about the ring's conformation and the substituent's orientation. The benzylic protons (CH₂) adjacent to the chlorophenyl ring would appear as a doublet of doublets or an AB quartet, typically between 2.5 and 3.5 ppm. The aromatic protons of the 4-chlorophenyl group would be seen as two distinct doublets in the aromatic region (~7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The N-H proton of the oxazolidinone ring usually appears as a broad singlet. chemicalbook.comichemical.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the oxazolidinone ring is highly deshielded and gives a characteristic signal around 158-162 ppm. rdd.edu.iq The carbons of the oxazolidinone ring (C4 and C5) typically resonate between 40 and 80 ppm. The benzylic carbon signal appears around 35-45 ppm, while the aromatic carbons are found in the 120-140 ppm region, with the carbon bearing the chlorine atom showing a distinct chemical shift. researchgate.netnih.govrsc.org

The following tables summarize predicted and observed chemical shifts for 4-(4-chlorobenzyl)oxazolidin-2-one and related structures.

Table 1: Typical ¹H NMR Spectral Data for 4-(Arylmethyl)oxazolidin-2-one Derivatives (Data compiled from literature on analogous structures) chemicalbook.comichemical.com

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (ortho to Cl) | 7.27 - 7.40 | d |

| Aromatic CH (meta to Cl) | 7.27 - 7.40 | d |

| NH | ~6.3 | br s |

| C4-H | 4.92 - 4.98 | m |

| C5-H₂ | 4.14 - 4.73 | m |

| Benzyl (B1604629) CH₂ | 2.70 - 3.30 | dd or m |

Table 2: Typical ¹³C NMR Spectral Data for 4-(Arylmethyl)oxazolidin-2-one Derivatives (Data compiled from literature on analogous structures) researchgate.netnih.govrdd.edu.iqrsc.org

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| C=O (Oxazolidinone) | 158 - 162 |

| C-Cl (Aromatic) | 132 - 135 |

| Aromatic CH | 128 - 131 |

| C-Aromatic (ipso) | 138 - 140 |

| C5 (Oxazolidinone) | 65 - 75 |

| C4 (Oxazolidinone) | 50 - 60 |

| Benzyl CH₂ | 35 - 45 |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For 4-(4-chlorobenzyl)oxazolidin-2-one, the FT-IR spectrum is dominated by characteristic vibrations of the oxazolidinone ring and the chlorobenzyl substituent.

The most prominent absorption band is typically the strong C=O stretching vibration of the cyclic carbamate (B1207046) (lactone) group, which appears in the region of 1720-1760 cm⁻¹. nih.gov The N-H stretching vibration is observed as a moderate to strong band around 3200-3300 cm⁻¹. The C-O-C stretching vibrations of the oxazolidinone ring usually give rise to strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. rdd.edu.iqnih.gov The aromatic C=C stretching vibrations of the chlorophenyl ring are expected in the 1450-1600 cm⁻¹ range. Furthermore, the C-H stretching vibrations of the aromatic and aliphatic (benzyl and ring) protons appear just above and below 3000 cm⁻¹, respectively. The C-Cl stretch typically gives a signal in the lower frequency region of the fingerprint, around 700-800 cm⁻¹. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for 4-(4-Chlorobenzyl)oxazolidin-2-one (Data compiled from literature on analogous structures) researchgate.netnih.govrdd.edu.iqvscht.cznih.govmdpi.com

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide (in ring) | 3200 - 3300 | Medium-Strong |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | CH₂ | 2850 - 3000 | Medium |

| C=O Stretch | Carbonyl (Oxazolidinone) | 1720 - 1760 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-N Stretch | Amide (in ring) | 1200 - 1350 | Medium-Strong |

| C-O Stretch | Ether (in ring) | 1000 - 1250 | Strong |

| C-Cl Stretch | Aryl Halide | 700 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides information about the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues for structural elucidation. libretexts.orglibretexts.org

For 4-(4-chlorobenzyl)oxazolidin-2-one, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound (C₁₀H₁₀ClNO₂). The presence of the chlorine atom would be evident from a characteristic isotopic pattern for the molecular ion, with a second peak [M+2]⁺ having an intensity approximately one-third that of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope. libretexts.org

The fragmentation of the molecular ion under electron impact (EI) or other ionization methods can proceed through several pathways. nih.govlibretexts.org A primary and highly probable fragmentation is the benzylic cleavage, resulting in the loss of the chlorobenzyl radical or the formation of the stable chlorobenzyl cation (m/z 125). This tropylium-like ion would also exhibit the characteristic 3:1 isotopic pattern for chlorine. nist.gov Another common fragmentation pathway involves the cleavage of the oxazolidinone ring itself. nih.gov This can lead to the loss of small neutral molecules like CO₂ or ethene oxide, resulting in various fragment ions that help to confirm the core structure. nih.govnist.gov

Table 4: Expected Key Fragment Ions in the Mass Spectrum of 4-(4-Chlorobenzyl)oxazolidin-2-one

| m/z Value | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 211/213 | [C₁₀H₁₀ClNO₂]⁺˙ (Molecular Ion) | Ionization |

| 125/127 | [C₇H₆Cl]⁺ (Chlorotropylium ion) | α-cleavage, loss of C₃H₄NO₂ radical |

| 168/170 | [M - CO₂]⁺˙ | Loss of carbon dioxide from the molecular ion |

| 86 | [C₄H₆NO]⁺ | Cleavage of benzyl group, rearrangement |

Synthetic Utility and Applications of the Oxazolidin 2 One Scaffold in Complex Molecule Synthesis

Role as Chiral Auxiliaries in Diverse Asymmetric Transformations

The primary application of 4-(4-Chlorobenzyl)oxazolidin-2-one is as a chiral auxiliary, a temporary stereogenic unit that is incorporated into a prochiral substrate to direct a stereoselective reaction. harvard.edu After the desired transformation, the auxiliary can be cleaved and recycled, making it a cost-effective strategy for producing enantiomerically pure compounds. williams.edu The N-acylated oxazolidin-2-one provides a rigid scaffold that, upon enolization, forms a conformationally constrained chelate with a Lewis acid, leading to highly predictable diastereoselectivity in subsequent reactions. williams.edu

The asymmetric aldol (B89426) reaction is a powerful method for constructing β-hydroxy carbonyl compounds, a common motif in many natural products. researchgate.net N-Acyl oxazolidinones are highly effective in this transformation. The process involves the formation of a boron enolate from the N-acyl derivative, which then reacts with an aldehyde. The stereochemistry of the resulting aldol adduct is reliably controlled by the chiral auxiliary. researchgate.netchegg.com The bulky substituent at the C4 position of the oxazolidinone ring dictates the facial selectivity of the reaction.

For instance, the boron enolate of an N-propionyl oxazolidinone will react with an aldehyde to produce a syn-aldol adduct with a high degree of diastereoselectivity. The stereochemical outcome can be predicted using the Zimmerman-Traxler transition state model, where the aldehyde approaches the enolate from the less hindered face. While specific data for the 4-(4-chlorobenzyl) derivative is sparse, the results obtained with the closely related 4-benzyl-2-oxazolidinone are illustrative of the high selectivity that can be expected.

Table 1: Asymmetric Aldol Reaction using 4-Substituted Oxazolidin-2-one Auxiliaries

| Auxiliary | Aldehyde | Diastereoselectivity (syn:anti) | Reference |

|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | researchgate.net |

This table presents data for structurally similar auxiliaries to illustrate the typical outcomes of the reaction.

The asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of α-substituted carboxylic acids in high enantiomeric purity. rsc.org The process involves deprotonation of the N-acyl derivative with a strong base, typically a sodium or lithium amide, to form a rigid Z-enolate. williams.edu This enolate is then trapped with an alkyl halide. The stereocenter at C4 of the oxazolidinone effectively blocks one face of the enolate, forcing the alkylating agent to approach from the opposite, less sterically encumbered side. williams.edursc.org This results in a high level of diastereoselectivity in the formation of the new stereocenter at the α-position.

Subsequent hydrolysis or alcoholysis of the N-acyl bond cleaves the chiral auxiliary, which can be recovered, and liberates the enantiomerically enriched carboxylic acid or ester. williams.edu The predictability and high fidelity of this reaction have made it a staple in the total synthesis of numerous natural products. rsc.orgrsc.org

Table 2: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone

| Electrophile | Base | Diastereoselectivity | Reference |

|---|---|---|---|

| Allyl iodide | NaN(TMS)₂ | 98:2 | williams.edu |

This table showcases the high diastereoselectivity achieved with the closely related 4-benzyl-2-oxazolidinone auxiliary.

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. When N-acryloyl oxazolidinones are used as dienophiles, the chiral auxiliary can effectively control the facial selectivity of the [4+2] cycloaddition, leading to enantiomerically enriched products. harvard.eduresearchgate.net The reaction is often promoted by a Lewis acid, which coordinates to the carbonyl groups of the N-acryloyl oxazolidinone, locking it into a rigid conformation and enhancing its reactivity and selectivity. researchgate.netrsc.org

The substituent at the C4 position of the oxazolidinone blocks one face of the dienophile, directing the approaching diene to the opposite side. harvard.edu This strategy has been successfully employed in the synthesis of complex natural products and pharmaceutical intermediates. researchgate.netrsc.org For example, the reaction between N-acryloyl-(S)-4-benzyl-2-oxazolidinone and cyclopentadiene (B3395910) in the presence of a Lewis acid yields the corresponding cycloadduct with high endo selectivity and diastereoselectivity.

Beyond the canonical aldol, alkylation, and Diels-Alder reactions, the oxazolidin-2-one scaffold is instrumental in a variety of other stereoselective transformations. These include:

Asymmetric Conjugate Additions: N-Enoyl oxazolidinones are excellent Michael acceptors. The conjugate addition of nucleophiles, such as organocuprates or thiols, proceeds with high diastereoselectivity, controlled by the C4-substituent. rsc.orgnih.gov This provides a reliable route to β-functionalized carbonyl compounds.

Asymmetric Azide Additions: The addition of azides to N-enoyl oxazolidinones can be used to synthesize chiral β-amino acids.

Asymmetric Hydroxylation and Amination: The enolates of N-acyl oxazolidinones can be trapped with electrophilic oxygen or nitrogen sources to generate α-hydroxy or α-amino acids with excellent stereocontrol.

In each of these cases, the fundamental principle remains the same: the chiral auxiliary, through steric hindrance, dictates the trajectory of the incoming reagent, leading to a predictable and highly selective transformation.

Scaffold for the Synthesis of Complex Heterocyclic Systems

While its primary role is that of a cleavable chiral auxiliary, the oxazolidin-2-one ring itself can be incorporated as a structural motif in the final target molecule. nih.gov Functionalized oxazolidin-2-ones are key components in a number of medicinally important compounds, including the antibiotic linezolid. nih.gov Therefore, methods that construct the oxazolidin-2-one ring in a stereoselective manner are of great interest.

One approach involves the cyclization of chiral amino alcohols, which can be derived from amino acids. For instance, (R)-4-chloro-phenylglycinol could serve as a precursor to (R)-4-(4-Chlorobenzyl)oxazolidin-2-one. Another powerful method is the asymmetric dihydroxylation of allylic carbamates, followed by intramolecular cyclization. Furthermore, the oxazolidinone ring can serve as a starting point for the synthesis of other heterocyclic systems through ring-opening and subsequent functional group manipulations.

Retrosynthetic Analysis for Incorporating 4-(4-Chlorobenzyl)oxazolidin-2-one Building Blocks

Retrosynthetic analysis is a technique used to plan the synthesis of a complex target molecule by mentally breaking it down into simpler, commercially available starting materials. ias.ac.inamazonaws.comchemistry.coache3s-conferences.org When a target molecule contains a chiral center that can be constructed using an oxazolidinone auxiliary, a key retrosynthetic disconnection involves breaking the bond formed during the stereodetermining step.

Consider a target molecule containing a chiral α-substituted carboxylic acid fragment. The retrosynthetic analysis would proceed as follows:

Functional Group Interconversion (FGI): The carboxylic acid is traced back to its N-acylated oxazolidinone precursor.

Disconnection: The key carbon-carbon bond at the α-position is disconnected. This reveals the N-acyl oxazolidinone enolate and an electrophile as the precursor synthons.

Precursor Identification: The N-acyl oxazolidinone enolate is derived from the corresponding N-acyl derivative of 4-(4-Chlorobenzyl)oxazolidin-2-one, and the electrophile is a suitable alkyl halide.

This process simplifies the complex target into manageable, achiral or readily available chiral precursors. The use of 4-(4-Chlorobenzyl)oxazolidin-2-one in this context allows for the reliable installation of a key stereocenter, with the confidence that the desired stereoisomer will be obtained in high purity.

Q & A

Q. What are the optimized synthetic routes for 4-(4-Chlorobenzyl)oxazolidin-2-one, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclocarboxylation. For example:

- Alkylation of oxazolidinone precursors : Reacting 4-chlorobenzyl chloride with oxazolidinone derivatives under reflux in ethanol with anhydrous K₂CO₃ as a base (yield: ~70%) .

- Glaser Reaction-Cyclocarboxylation : Using CO₂ and propargylamines in a Pd-catalyzed process to form bis-oxazolidinones (yield: 97%) .

Q. Optimization Tips :

- Use absolute ethanol to minimize side reactions .

- Monitor reaction progress via TLC or color change (e.g., precipitation in cold water) .

- Adjust stoichiometry (e.g., 1.2:1 molar ratio of 4-chlorobenzyl chloride to substrate) to drive completion .

Q. Table 1: Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | 4-Chlorobenzyl chloride, K₂CO₃, EtOH, reflux | 70% | |

| Cyclocarboxylation | CO₂, propargylamine, Pd catalyst | 97% |

Q. How can diastereomeric impurities be minimized during purification?

Methodological Answer:

- Recrystallization : Use ethanol or ethyl acetate as solvents to isolate the desired product .

- Chromatography : Employ silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate diastereomers .

- Monitoring : Confirm purity via HPLC or ¹H NMR (e.g., integrating proton signals for stereochemical consistency) .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve crystal structure to confirm bond lengths (e.g., C–C: 0.006 Å mean deviation) and torsion angles .

- NMR Spectroscopy : Analyze ¹H/¹³C signals (e.g., δ 7.45–7.30 ppm for aromatic protons, δ 155.2 ppm for carbonyl carbons) .

- IR/Raman : Identify oxazolidinone ring vibrations (e.g., C=O stretch at ~1750 cm⁻¹) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.45–7.30 (m, 8H, Ar-H) | |

| ¹³C NMR | δ 155.2 (C=O), 48.0 (N–CH₂) | |

| XRD | Space group P2₁/c, Z = 4 |

Advanced Research Questions

Q. How can DFT calculations guide the interpretation of electronic and vibrational spectra?

Methodological Answer:

- B3LYP/6-311++G(d,p) : Optimize geometry and calculate vibrational frequencies (IR/Raman) and UV-vis transitions for oxazolidinone derivatives .

- Electronic Properties : Compare HOMO-LUMO gaps (e.g., 4.5 eV) to assess reactivity .

- NMR Chemical Shifts : Use gauge-including atomic orbital (GIAO) method to predict δ values .

Q. What reaction mechanisms explain the formation of oxazolidin-2-one derivatives in Pd-catalyzed systems?

Methodological Answer:

- Allylic Amination : Iridium-catalyzed pathways proceed via oxidative addition of allylic carbonates, forming π-allyl intermediates .

- Hydrogenation : Pd/C-mediated hydrogenolysis of protective groups (e.g., tert-butyldimethylsilyl) without oxazolidinone ring degradation .

Q. How do steric and electronic effects influence diastereoselectivity in cyclocarboxylation?

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., 4-chlorobenzyl) favor trans-diastereomers due to reduced steric hindrance .

- Electronic Effects : Electron-withdrawing groups (Cl) stabilize transition states via resonance, enhancing reaction rates .

Q. What strategies address challenges in oxazolidinone ring hydrolysis?

Methodological Answer:

- Protective Groups : Avoid carbonyl-containing groups (e.g., Boc, Cbz) due to stability issues. Use dibenzyl protection for nitrogen .

- Hydrolysis Conditions : Test Cs₂CO₃ (1 equiv.) in THF/H₂O, but note decomposition risks at higher equivalents .

Q. How do structural modifications impact multifunctional properties (e.g., ferroelectricity)?

Methodological Answer:

Q. Table 3: Material Properties of Derivatives

| Compound | SHG Efficiency | Ferroelectric Remanence (µC/cm²) |

|---|---|---|

| NBOA | 1.5× KDP | 0.25 |

| CBOA | 1.2× KDP | 0.18 |

Q. What green chemistry approaches reduce waste in oxazolidinone synthesis?

Methodological Answer:

- Catalytic CO₂ Utilization : Cyclocarboxylation with CO₂ as a C1 synthon reduces stoichiometric reagent use .

- Solvent-Free Conditions : Microwave-assisted reactions minimize ethanol consumption .

Q. What safety protocols are essential for handling 4-(4-Chlorobenzyl)oxazolidin-2-one?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of dust .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Notes

- Contradictions : reports successful DFT validation of oxazolidinone geometry, while highlights instability under basic hydrolysis, suggesting computational models should account for pH-dependent degradation .

- Data Gaps : Limited studies on in vivo toxicity; prioritize in silico ADMET predictions for preclinical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.